5-(Bromomethyl)benzo[d][1,3]dioxole
Overview
Description
5-(Bromomethyl)benzo[d][1,3]dioxole: is an organic compound that features a bromomethyl group attached to a benzodioxole ring. This compound is of interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The benzodioxole ring is a common structural motif found in many natural products and pharmaceuticals, making this compound a valuable intermediate in the synthesis of more complex molecules.
Mechanism of Action
Target of Action
It is often used as a reagent in organic synthesis, suggesting that its targets could be a wide range of organic compounds .
Mode of Action
It’s known that bromomethyl groups are often used in organic synthesis for their ability to participate in various reactions, such as nucleophilic substitutions .
Biochemical Pathways
It’s known to be used in the synthesis of benzo[d][1,3]dioxole-type benzylisoquinoline alkaloids .
Pharmacokinetics
Given its use in organic synthesis, it’s likely that these properties would vary significantly depending on the specific context and the compounds with which it is interacting .
Result of Action
One study suggested that a compound with a similar structure could induce apoptosis and cause cell cycle arrest in certain cancer cell lines .
Action Environment
The action, efficacy, and stability of 5-(Bromomethyl)benzo[d][1,3]dioxole can be influenced by various environmental factors. For instance, it is stable under normal temperatures but can decompose under high temperatures . It is soluble in organic solvents like ethanol and dichloromethane .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)benzo[d][1,3]dioxole typically involves the bromination of 1,3-benzodioxole. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in a solvent like carbon tetrachloride (CCl4) at reflux temperature. The bromination occurs selectively at the methyl group, yielding this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The bromination process is carefully controlled to minimize the formation of by-products and ensure the efficient conversion of starting materials.
Chemical Reactions Analysis
Types of Reactions: 5-(Bromomethyl)benzo[d][1,3]dioxole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products:
Nucleophilic Substitution: Substituted benzodioxoles with various functional groups.
Oxidation: Benzodioxole carboxylic acids or aldehydes.
Reduction: Methyl-substituted benzodioxoles.
Scientific Research Applications
Chemistry: 5-(Bromomethyl)benzo[d][1,3]dioxole is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the construction of various heterocyclic compounds and natural product analogs.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives have shown promise in the development of antimicrobial, anticancer, and anti-inflammatory agents.
Industry: The compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers, dyes, and agrochemicals.
Comparison with Similar Compounds
- 5-(Chloromethyl)-1,3-benzodioxole
- 5-(Hydroxymethyl)-1,3-benzodioxole
- 5-(Methoxymethyl)-1,3-benzodioxole
Comparison: 5-(Bromomethyl)benzo[d][1,3]dioxole is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, hydroxy, and methoxy analogs. The bromine atom is a better leaving group in nucleophilic substitution reactions, making this compound more reactive in such transformations. Additionally, the bromine atom can participate in halogen bonding, influencing the compound’s interactions in biological and material science applications .
Properties
IUPAC Name |
5-(bromomethyl)-1,3-benzodioxole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYHRXLMTSXVIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00180699 | |
Record name | 1,3-Benzodioxole, 5-(bromomethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00180699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2606-51-1 | |
Record name | 1,3-Benzodioxole, 5-(bromomethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002606511 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Benzodioxole, 5-(bromomethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00180699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(Bromomethyl)-1,3-benzodioxole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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